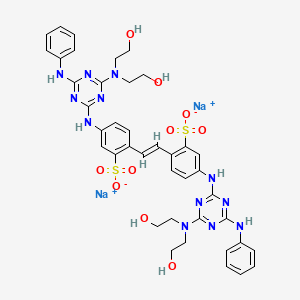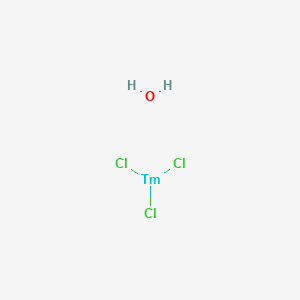
Thulium(III) chloride hydrate
描述
Synthesis Analysis
Thulium(III) chloride hydrate can be synthesized through various chemical reactions, involving complex formation with other compounds. For example, it forms novel compounds when reacted with potassium thiocyanate and tetrabutylammonium chloride, leading to the formation of a compound with reversible structural phase changes and significant photoluminescent properties (Dong et al., 2021).
Molecular Structure Analysis
The molecular structure of thulium(III) chloride hydrate and its derivatives has been extensively studied. For instance, the structure of a thulium(III) complex with p-hydroxybenzenesulfonate was determined to feature an ionic structure with the thulium ion possessing a square antiprismatic geometry (Hu, Chen, & Huang, 2018).
Chemical Reactions and Properties
Thulium(III) chloride hydrate is involved in a variety of chemical reactions, leading to the synthesis of compounds with interesting properties. For example, it participates in the formation of complexes with significant photoluminescent and magnetic properties. The compound demonstrates anti-Stokes emission bands in the red/NIR spectral region, indicative of its potential in materials science and photoluminescence applications (Hu, Chen, & Huang, 2018).
Physical Properties Analysis
The physical properties of thulium(III) chloride hydrate derivatives, such as phase transitions, have been observed. For instance, a compound formed from thulium(III) chloride hydrate exhibits reversible structural phase changes, highlighted by differential scanning calorimetry measurements showing reversible peaks at specific temperatures (Dong et al., 2021).
Chemical Properties Analysis
The chemical behavior of thulium(III) chloride hydrate in reactions leads to the formation of complexes with unique magnetic and optical properties. Studies have shown that these complexes follow the Curie-Weiss law, with magnetic susceptibility measurements indicating the potential for magnetic applications (Hu, Chen, & Huang, 2018).
科学研究应用
-
Proteomics Research
- Summary of Application : Thulium(III) chloride hydrate is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound might be used in various ways, such as a catalyst or a reagent, in the study of protein structures and functions.
-
Production of Glass
-
Phosphors and Lasers
-
Metal Science of Thulium
-
Dopant for Fiber Amplifiers
- Summary of Application : Thulium(III) chloride hydrate serves as an important dopant for fiber amplifiers . Fiber amplifiers are devices that amplify an optical signal directly, without the need to first convert it to an electrical signal. They are used in many communication systems including telecommunication networks and fiber lasers.
-
Preparation of Thulium(III) Oxide
-
Synthesis of Semiconductor Hybrid Structures
- Summary of Application : Thulium(III) chloride hydrate has been used as a precursor to Tm during the synthesis of NaYF4:Yb,Tm upconversion nanocrystal-semiconductor hybrid structures . These structures find use in enhanced NIR photocatalysis .
- Results or Outcomes : The outcomes of this application would be highly dependent on the specific research question being addressed. In general, the use of Thulium(III) chloride hydrate in the synthesis of semiconductor hybrid structures could help researchers create materials with unique properties that enhance NIR photocatalysis .
-
Preparation of Thulium(III) Carbonate
- Summary of Application : Thulium(III) chloride hydrate can be used to prepare thulium(III) carbonate . Thulium(III) carbonate is a compound that can be used in various applications, such as the production of certain types of lasers.
- Methods of Application : Thulium(III) chloride hydrate can be reacted with ammonium carbonate to produce thulium(III) carbonate . The specific procedures and parameters would depend on the desired properties of the thulium(III) carbonate.
- Results or Outcomes : The use of Thulium(III) chloride hydrate in the preparation of thulium(III) carbonate can result in high-purity thulium(III) carbonate suitable for various applications .
安全和危害
Thulium(III) chloride hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
属性
IUPAC Name |
trichlorothulium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIYDTRIAATWQR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Tm](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2OTm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thulium(III) chloride hydrate | |
CAS RN |
10025-92-0 | |
| Record name | Thulium chloride (TmCl3), heptahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




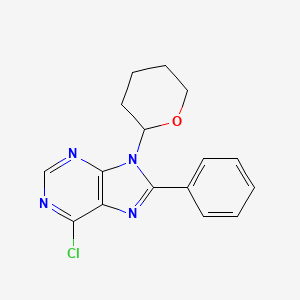
![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)
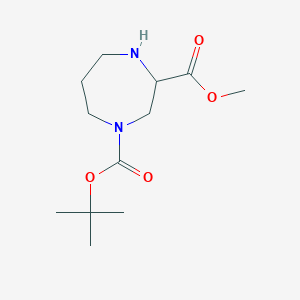
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)
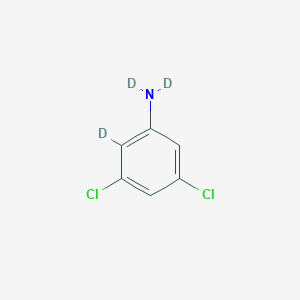
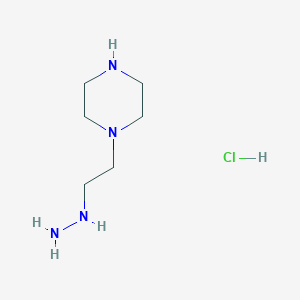
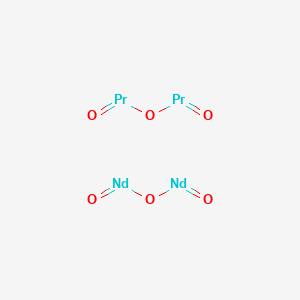
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)
